The compound is identified by the CAS number 64701-93-5 and has a molecular formula of C15H14O2, corresponding to a molecular weight of 238.27 g/mol. It falls under the category of phenylpropanoids, which are often utilized in the synthesis of more complex organic molecules due to their reactive double bond and functional carboxylic acid group .
The synthesis of (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid can be achieved through several synthetic routes:
The molecular structure of (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid features:
The InChI representation for this compound is InChI=1S/C15H14O2/c1-11(16)10-12(2)14(17)13-8-6-4-5-7-9(13)15(14)3/h4-10,14H,1H2,(H,16,17)/b10-11+, which provides insight into its connectivity .
(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid is involved in several types of chemical reactions:
The reactions typically involve:
The mechanism of action for (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid involves interactions at the molecular level:
The physical and chemical properties of (2E)-3-cyclopropyl-3-phenylprop-2-enoic acid include:
| Property | Value |
|---|---|
| Molecular Formula | C15H14O2 |
| Molecular Weight | 238.27 g/mol |
| Melting Point | Not explicitly available |
| Solubility | Soluble in organic solvents |
| Density | Not available |
These properties indicate that the compound is likely to exhibit moderate solubility in organic solvents while being less soluble in water due to its hydrophobic phenyl group .
(2E)-3-cyclopropyl-3-phenylprop-2-enoic acid has numerous applications across different scientific fields:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: